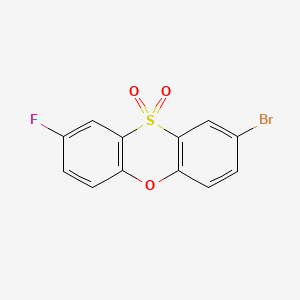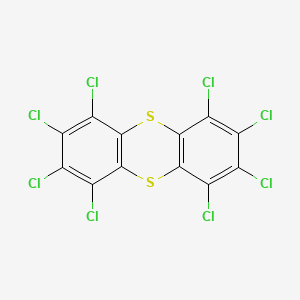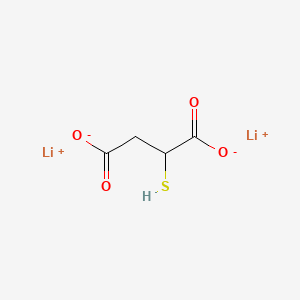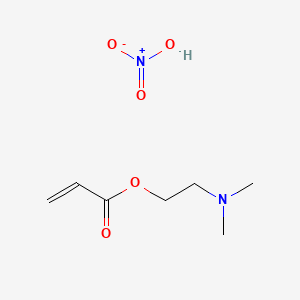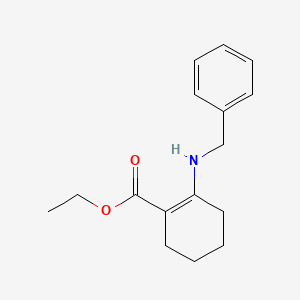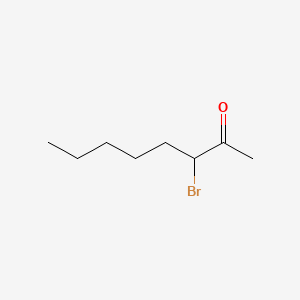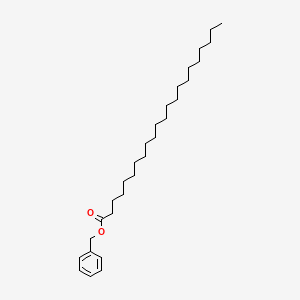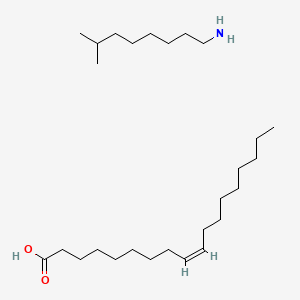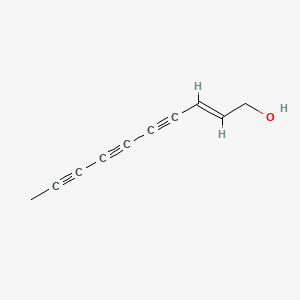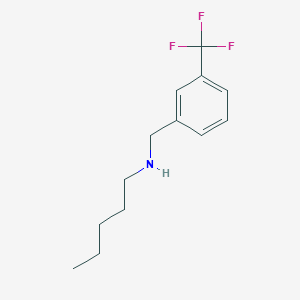
Benzenemethanamine, N-pentyl-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- is an organic compound with the molecular formula C13H18F3N. This compound is characterized by the presence of a benzenemethanamine core, substituted with a pentyl group and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- typically involves the reaction of benzenemethanamine with pentyl bromide in the presence of a base such as sodium hydroxide. The trifluoromethyl group can be introduced using trifluoromethyl iodide under specific conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenemethanamines.
Scientific Research Applications
Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: Similar structure but with a methyl group instead of a pentyl group.
Benzenemethanamine, N-cyclopentyl-: Contains a cyclopentyl group instead of a pentyl group.
Benzenemethanamine, N-ethyl-: Contains an ethyl group instead of a pentyl group.
Uniqueness
Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- is unique due to the presence of both a pentyl group and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications .
Properties
CAS No. |
90390-10-6 |
|---|---|
Molecular Formula |
C13H18F3N |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]pentan-1-amine |
InChI |
InChI=1S/C13H18F3N/c1-2-3-4-8-17-10-11-6-5-7-12(9-11)13(14,15)16/h5-7,9,17H,2-4,8,10H2,1H3 |
InChI Key |
NBCWWPAZNKQXBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)

